REACTION_CXSMILES
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FC(F)(F)C([O:5][C:6](=[O:11])[C:7](F)(F)F)=O.[N+:14]([C:17]1[CH:18]=[C:19]2[C:23](=[CH:24][CH:25]=1)[NH:22][CH:21]=C2)([O-:16])=[O:15].O>CN(C)C=O>[N+:14]([C:17]1[CH:25]=[C:24]2[C:23](=[CH:19][CH:18]=1)[NH:22][CH:21]=[C:7]2[C:6]([OH:5])=[O:11])([O-:16])=[O:15]
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Name
|
|
Quantity
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21.37 g
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Type
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reactant
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Smiles
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FC(C(=O)OC(C(F)(F)F)=O)(F)F
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Name
|
|
Quantity
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15 g
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Type
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reactant
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Smiles
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[N+](=O)([O-])C=1C=C2C=CNC2=CC1
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Name
|
|
Quantity
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150 mL
|
Type
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solvent
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Smiles
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CN(C=O)C
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Name
|
|
Quantity
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500 mL
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Type
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reactant
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Smiles
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O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
was then heated
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Type
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TEMPERATURE
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Details
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at reflux for 24 hours
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Duration
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24 h
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Type
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TEMPERATURE
|
Details
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The reaction mixture was cooled
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Type
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FILTRATION
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Details
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the resulting dark brown precipitate was filtered
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Type
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ADDITION
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Details
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containing sodium hydroxide (50.0 g)
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Type
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TEMPERATURE
|
Details
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heated
|
Type
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TEMPERATURE
|
Details
|
at reflux for 3 hours
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Duration
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3 h
|
Type
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TEMPERATURE
|
Details
|
The dark brown solution was cooled to room temperature
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Type
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EXTRACTION
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Details
|
extracted with ether (4×100 ml)
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Type
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FILTRATION
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Details
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the title compound filtered
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Type
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CUSTOM
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Details
|
dried (19 g), m.p. 256°-258° C. δH (360 MHz, DMSO-d6) 7.71 (1H, d, J=7.2 Hz, H-7), 8.9 (1H, dd, J=7.2, 1.0 Hz), 8.27 (1H, s, H-2), 8.89 (1H, d, J= 1.0 Hz, H-4)
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Name
|
|
Type
|
|
Smiles
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[N+](=O)([O-])C=1C=C2C(=CNC2=CC1)C(=O)O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |